molecular formula C14H24FNO6 B6602681 ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate CAS No. 132629-27-7

ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate

Cat. No.: B6602681
CAS No.: 132629-27-7
M. Wt: 321.34 g/mol
InChI Key: CKTBJQDHUAIQBT-UHFFFAOYSA-N
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Description

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate is a versatile chemical compound widely utilized in scientific research for its diverse applications. Its unique properties enable breakthroughs in various fields, such as drug discovery, materials science, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions may vary, but common methods include:

  • Heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
  • Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting groups, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Deprotection of the Boc groups can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines.

Scientific Research Applications

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate has numerous applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in drug discovery and development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Applied in the production of specialty chemicals and materials science for the development of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate involves the protection of amino groups through the formation of Boc-protected intermediates. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions . The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized using this reagent.

Comparison with Similar Compounds

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate can be compared with other similar compounds, such as:

    2-{bis[(tert-butoxy)carbonyl]amino}oxyacetic acid: Similar in structure but with an additional oxygen atom, used in similar applications.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound used for amino protection.

The uniqueness of this compound lies in its fluoro group, which imparts distinct reactivity and properties, making it valuable for specific synthetic applications.

Properties

IUPAC Name

ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-fluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FNO6/c1-8-20-10(17)9(15)16(11(18)21-13(2,3)4)12(19)22-14(5,6)7/h9H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTBJQDHUAIQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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